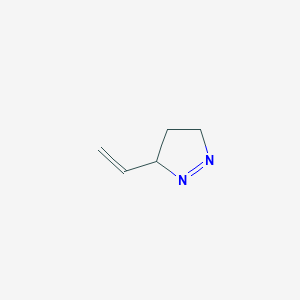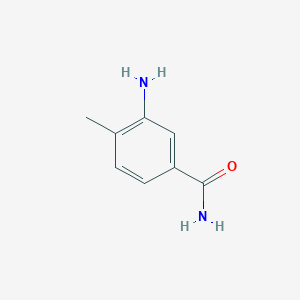
3,5-Dichlorothiophenol
Descripción general
Descripción
3,5-Dichlorothiophenol is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromaticity and are structurally similar to benzene, with a sulfur atom replacing one of the CH groups in the benzene ring. The presence of chlorine atoms in the 3 and 5 positions of the thiophene ring in 3,5-dichlorothiophenol suggests that it could exhibit unique chemical reactivity and physical properties, making it of interest in various chemical synthesis applications.
Synthesis Analysis
The synthesis of thiophene derivatives, including those related to 3,5-dichlorothiophenol, can be achieved through various methods. One efficient approach is the palladium-catalyzed Suzuki cross-coupling reaction, as reported in the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives . Starting from 3,4-dibromo-2,5-dichlorothiophene and arylboronic acids, the reaction utilizes Pd(PPh3)4 and K3PO4 to yield the desired products with moderate to good yields. This method demonstrates the potential for creating a wide range of substituted thiophene compounds, possibly including 3,5-dichlorothiophenol derivatives.
Molecular Structure Analysis
The molecular structure and properties of thiophene derivatives can be explored using density functional theory (DFT) calculations . A relaxed potential energy surface (PES) scan can help locate the minimum energy structure of these molecules. Additionally, frontier molecular orbitals analysis can provide insights into the reactivity of the synthesized derivatives. For instance, the extended conjugations in the synthesized 3,4-biaryl-2,5-dichlorothiophene derivatives suggest that they could have interesting electronic properties, which might also be relevant for 3,5-dichlorothiophenol.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be characterized using various analytical techniques. For instance, FT-IR, UV–vis, and NMR techniques can confirm the structures of synthesized compounds . Thermal analysis methods such as TG–DTA and DSC provide information on the thermal stability and phase transitions of the compounds . Additionally, the electrical conductivities of thiophene-based monomers and polymers can be measured to assess their potential in electronic applications . These methods could be applied to 3,5-dichlorothiophenol to determine its physical and chemical properties in detail.
Aplicaciones Científicas De Investigación
3,5-Dichlorothiophenol exhibits potent inhibition of human cytochrome P450 2E1, which may be useful in designing CYP2E1 inhibitors. This is significant in pharmacology and toxicology as CYP2E1 is involved in the metabolism of various substances in the body (Ohashi et al., 2005).
It is involved in the metabolism of benzene hexachloride by resistant strains of houseflies, Musca domestica. This indicates its role in the metabolic pathways of specific insect species and could have implications for pest control and environmental studies (Bradbury & Standen, 1959).
3,5-Dichlorothiophenol is also a subject in studies related to the increased internal rotational barrier in thiophenol caused by meta substituents. Understanding these properties can have implications in the field of organic chemistry, particularly in the study of molecular dynamics and physical chemistry (Schaefer et al., 1985).
This compound is referenced in studies examining the transformation of phenolic compounds upon UVA irradiation. Such research can have environmental implications, particularly in understanding the behavior of pollutants and their transformation under different environmental conditions (Maurino et al., 2008).
Its role is studied in the context of adsorption of phenols by papermill sludges, indicating its potential applications in waste treatment and environmental remediation technologies (Calace et al., 2002).
Additionally, 3,5-Dichlorothiophenol is mentioned in the context of the stability of ortho-phosphinophenols. This could have implications in materials science and the development of new compounds with specific stability characteristics (Wu et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dichlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXIPCQPHZMXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371125 | |
| Record name | 3,5-Dichlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorothiophenol | |
CAS RN |
17231-94-6 | |
| Record name | 3,5-Dichlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17231-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro thiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)

![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
